

Technical Guide: Z-D-Lys(Boc)-OMe in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

| | |
|----------------|------------------|
| Compound Name: | Z-D-Lys(boc)-ome |
| CAS No.: | 84559-78-4 |
| Cat. No.: | B2770620 |

[Get Quote](#)

Executive Summary

Z-D-Lys(Boc)-OMe (Methyl N-alpha-benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-D-lysinate) is a highly specialized, fully protected amino acid derivative.[1] Its primary value lies in its orthogonal protection scheme, which allows for precise, regioselective manipulation of the lysine residue in complex peptidomimetic synthesis.[1]

Unlike standard Fmoc-protected building blocks used in solid-phase peptide synthesis (SPPS), this derivative is predominantly utilized in solution-phase synthesis and the design of enzyme inhibitors where the D-configuration confers resistance to proteolysis.[1] This guide outlines the commercial landscape, technical specifications, and validated workflows for this critical intermediate.[1]

Technical Specifications & Identity

Before procurement, verification of the stereochemistry and protection pattern is non-negotiable.[1] The "D" configuration is the cost-driver and the critical quality attribute (CQA).[1]

Chemical Profile

| Attribute | Specification |
|-------------------|---|
| Chemical Name | N -Z-N -Boc-D-lysine methyl ester |
| CAS Number | 84559-78-4 |
| Molecular Formula | |
| Molecular Weight | 394.47 g/mol |
| Chirality | D-Isomer (Dextrorotatory in MeOH) |
| Appearance | White to off-white crystalline powder |

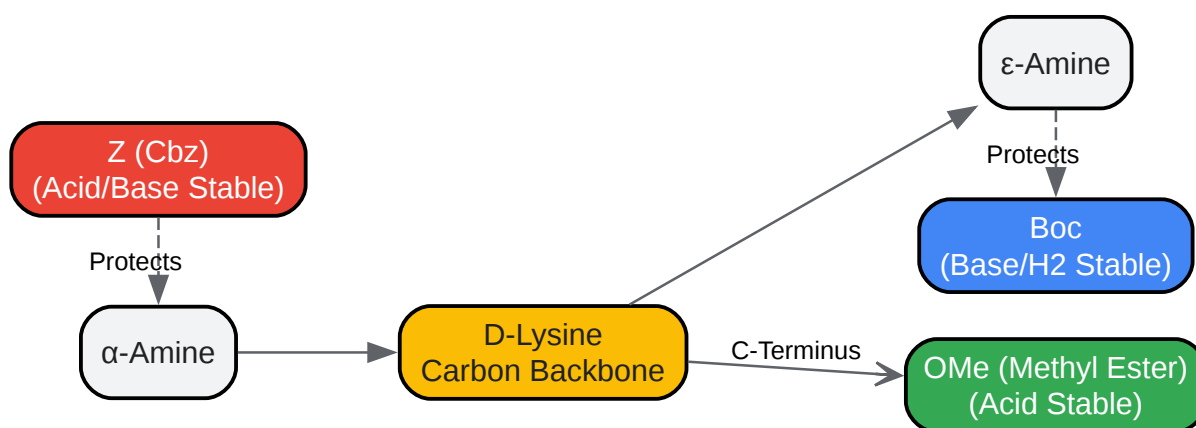
Physical Properties (QC Benchmarks)

- Melting Point: 63–70 °C (Pure crystalline form)[1][2]
- Optical Rotation:
(c=1.0, Methanol)[1][2]
- Solubility: Soluble in MeOH, DCM, EtOAc; Insoluble in water.[1]

Structural Visualization

The following diagram illustrates the protection logic. The Z group protects the

-amine (acid/base stable), the Boc group protects the side chain (base/hydrogenation stable), and the Methyl Ester protects the C-terminus.[1]



[Click to download full resolution via product page](#)

Figure 1: Protection Architecture of **Z-D-Lys(Boc)-OMe**. Note the orthogonality: Z is removed by hydrogenation, Boc by acid, and OMe by saponification.

Supply Chain Landscape

Procurement of D-amino acid derivatives requires vigilance against stereochemical impurities (L-isomer contamination).[1]

Tier 1: Verified Commercial Suppliers

These suppliers provide Certificates of Analysis (CoA) with chiral HPLC data.[1]

| Supplier | Catalog / Ref | Purity | Pack Sizes | Notes |
|------------------|---------------|--------|-------------|---|
| Chem-Impex Int'l | 03632 | 99% | 1g, 5g, 25g | Primary Recommendation. US-based.[1] High reliability for D-amino acids. [1] |
| Bachem | Inquire | 98% | Bulk | Often custom synthesis.[1][3] Excellent for GMP requirements. |
| Iris Biotech | Inquire | 98% | Custom | German supplier, strong in specialized derivatives.[1] |

Tier 2: Bulk & Aggregators

Useful for scale-up (>100g), but requires rigorous internal QC.[1]

- ChemicalBook / GuideChem: Lists multiple Asian manufacturers.[1] Risk:[1][4] High variance in optical purity.[1] Always request a pre-shipment sample for chiral analysis.[1]



Procurement Warning: Common Pitfalls

- Stereochemistry Error: Do not confuse with Z-L-Lys(Boc)-OMe (CAS 2389-48-2 for H-Lys(Boc)-OMe precursor).[1] The L-isomer is significantly cheaper but will ruin peptidomimetic activity.[1]
- Regioisomer Error: Ensure you are not buying Boc-D-Lys(Z)-OMe. The reversal of protecting groups changes the deprotection order entirely.[1]
- Salt Form: Ensure the product is the free base or specify if a salt (e.g., HCl) is acceptable, though the fully protected form is usually a free base solid.[1]

Application Workflow: Orthogonal Deprotection

The utility of **Z-D-Lys(Boc)-OMe** is its ability to be selectively deprotected at any of its three termini.^[1] This allows it to serve as a "branching point" or a C-terminal cap in convergent synthesis.^[1]

Validated Deprotection Protocols

A. Selective Removal of Z-Group (Exposing

-Amine)^[1]

- Reagent:

(1 atm) / 10% Pd-C catalyst.
- Solvent: Methanol or Ethanol.^[1]
- Mechanism: Hydrogenolysis.^[1]
- Outcome: Yields H-D-Lys(Boc)-OMe. The Boc and OMe groups remain intact.^[1]
- Application: Use this when extending the peptide chain from the N-terminus.^[1]

B. Selective Removal of Boc-Group (Exposing Side Chain)^[1]

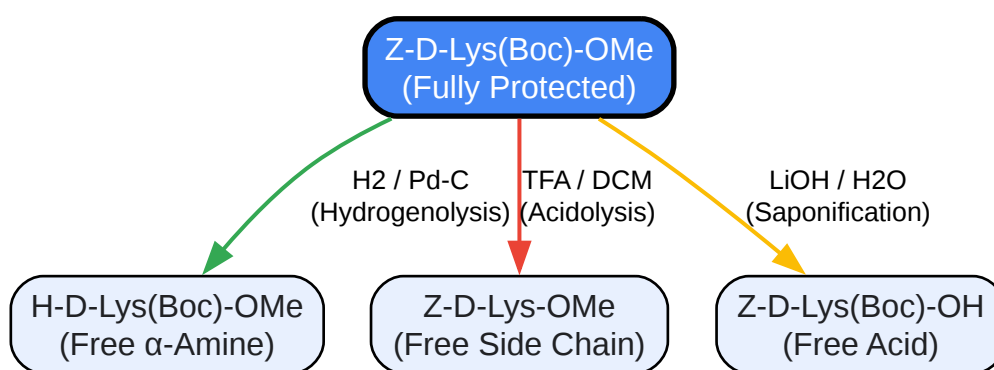
- Reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).^[1]
- Conditions: 0°C to Room Temp, 30-60 mins.
- Mechanism: Acidolysis.^[1]
- Outcome: Yields Z-D-Lys-OMe. The Z and OMe groups remain intact.^[1]
- Application: Use this to attach fluorophores, drugs, or other peptides to the lysine side chain.
^[1]

C. Selective Removal of Methyl Ester (Exposing C-Terminus)^[1]

- Reagent: LiOH (Lithium Hydroxide) or NaOH (1N).^[1]

- Solvent: THF/Water or MeOH/Water (1:1).[1]
- Mechanism: Saponification.[1]
- Outcome: Yields Z-D-Lys(Boc)-OH.
- Application: Use this to convert the ester into a free acid for coupling to the next amino acid's amine.[1]

Logical Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Orthogonal deprotection pathways. The choice of reagent dictates which functional group is exposed for reaction.[1]

Quality Control & Storage

To ensure "Scientific Integrity," every batch must be validated upon receipt.[1]

- Identity Verification (NMR):
 - Look for the characteristic singlet at ~3.7 ppm (Methyl ester).[1]
 - Look for the singlet at ~1.4 ppm (Boc group, 9 protons).[1]
 - Look for the multiplet at ~7.3 ppm (Z group aromatic protons).[1]
- Chiral Purity:

- Use Chiral HPLC (e.g., Chiralpak AD-H column).[1]
- Acceptance Criteria:

99.5% ee (enantiomeric excess).[1] Even 1% L-isomer can act as a chain terminator or disrupt helix formation in D-peptides.[1]
- Storage:
 - Store at 0-8°C (Refrigerated).
 - Keep desiccated.[1] Methyl esters can hydrolyze slowly if exposed to moisture over long periods.[1]

References

- Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for deprotection conditions cited in Section 4).
- Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Review of orthogonal protection strategies).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Boc-L-Lys(Z)-OMe | C₂₀H₃₀N₂O₆ | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. China 1,5-Cyclooctadiene 111-78-4 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- To cite this document: BenchChem. [Technical Guide: Z-D-Lys(Boc)-OMe in Advanced Peptide Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2770620/docs#technical-guide-z-d-lys-boc-ome-in-advanced-peptide-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)